molecular formula C10H10BrFO3 B14028922 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane

2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane

Cat. No.: B14028922
M. Wt: 277.09 g/mol
InChI Key: LFHDCHGABXGEAY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a dioxolane ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluoro-3-methoxybenzaldehyde.

    Formation of Dioxolane Ring: The aldehyde group of the starting material reacts with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 80-100°C, for several hours until the formation of the dioxolane ring is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 4-bromo-2-fluoro-3-methoxybenzaldehyde and ethylene glycol are used.

    Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated control systems.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-(4-azido-2-fluoro-3-methoxyphenyl)-1,3-dioxolane or 2-(4-thiocyanato-2-fluoro-3-methoxyphenyl)-1,3-dioxolane are formed.

    Oxidation Products: Products include this compound-5-carboxylic acid.

    Reduction Products: Products such as 2-(4-fluoro-3-methoxyphenyl)-1,3-dioxolane are obtained.

Scientific Research Applications

2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyphenylboronic acid
  • 2-Fluoro-3-methoxyphenylboronic acid
  • 2-(4-Bromo-2-fluoro-3-methoxyphenyl)propan-2-ol

Uniqueness

2-(4-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a methoxy group and a dioxolane ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

2-(4-bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO3/c1-13-9-7(11)3-2-6(8(9)12)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3

InChI Key

LFHDCHGABXGEAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C2OCCO2)Br

Origin of Product

United States

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